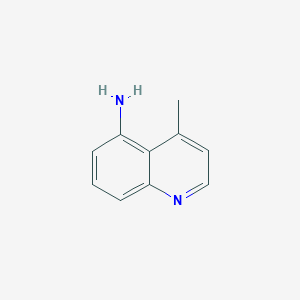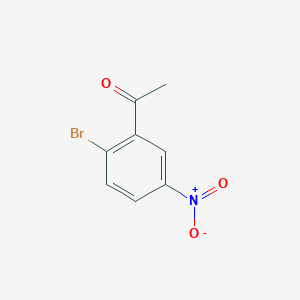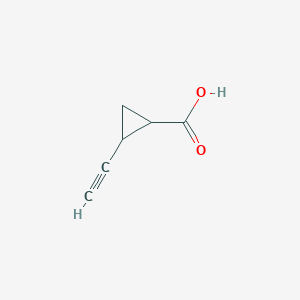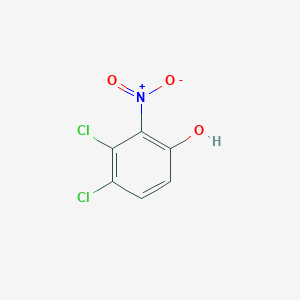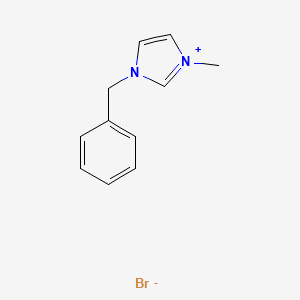
1-Benzyl-3-methylimidazolium bromide
描述
1-Benzyl-3-methylimidazolium bromide is an ionic liquid that has garnered significant interest due to its unique properties and potential applications. This compound consists of a 1-benzyl-3-methylimidazolium cation and a bromide anion. It is known for its relatively low melting point and high viscosity, making it a supercooled, highly viscous transparent liquid at ambient conditions .
作用机制
Target of Action
1-Benzyl-3-methylimidazolium bromide, also known as BzMIMBr, is an ionic liquid It’s known that ionic liquids can interact with various biological targets, including proteins and enzymes, depending on their structure and functional groups .
Mode of Action
The mode of action of BzMIMBr involves its interaction with these biological targets. The compound consists of separated bromide anions and 1-benzyl-3-methyl-imidazolium cations connected via short C—H Br contacts . These interactions can influence the activity of the targets, leading to changes in their function .
Biochemical Pathways
It’s known that ionic liquids can influence various biochemical processes, including enzymatic reactions and protein folding, depending on their specific interactions with biological targets .
Pharmacokinetics
The pharmacokinetic properties of ionic liquids can vary widely depending on their chemical structure and the biological system in which they are used .
Result of Action
The effects of ionic liquids can range from altering enzyme activity to influencing cell membrane permeability, depending on their specific interactions with biological targets .
Action Environment
The action, efficacy, and stability of BzMIMBr can be influenced by various environmental factors. For instance, the temperature can affect the compound’s state, as BzMIMBr exhibits a relatively low melting point (72°C) and is a supercooled, highly viscous transparent liquid at ambient conditions . Furthermore, the presence of other substances in the environment can also influence the compound’s interactions with its targets .
生化分析
Biochemical Properties
It is known that the compound has a relatively low melting point (72°C) and is a supercooled, highly viscous transparent liquid at ambient conditions . The molecular structure consists of separated bromide anions and 1-benzyl-3-methylimidazolium cations connected via short C—H Br contacts .
Molecular Mechanism
It is known that the compound interacts with bromide anions and forms 1-benzyl-3-methylimidazolium cations
Temporal Effects in Laboratory Settings
The compound is known to be a supercooled, highly viscous transparent liquid at ambient conditions
准备方法
1-Benzyl-3-methylimidazolium bromide can be synthesized through a straightforward reaction between N-methylimidazole and benzyl bromide in an ethyl acetate solution under ambient conditions . The reaction typically involves adding benzyl bromide to a vigorously stirred solution of N-methylimidazole, resulting in the formation of the desired ionic liquid. This method allows for the production of the compound in high purity and multi-gram scale .
化学反应分析
1-Benzyl-3-methylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide anion.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, its imidazolium core suggests potential reactivity under appropriate conditions.
Complex Formation: The compound can form complexes with metal ions, expanding its utility in catalysis and other applications.
Common reagents used in these reactions include nucleophiles for substitution reactions and metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Benzyl-3-methylimidazolium bromide has a wide range of scientific research applications:
相似化合物的比较
1-Benzyl-3-methylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium bromide: Similar in structure but with a butyl group instead of a benzyl group, leading to different physical properties and applications.
1-Allyl-3-methylimidazolium bromide:
1-Octyl-3-methylimidazolium bromide: Features an octyl group, making it more hydrophobic and suitable for different solvent applications.
The uniqueness of this compound lies in its benzyl group, which provides distinct physical and chemical properties compared to other imidazolium-based ionic liquids.
属性
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.BrH/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLZTUCAWYJIMG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 1-Benzyl-3-methylimidazolium bromide in analytical chemistry?
A1: this compound has shown promise as a component in developing efficient extraction techniques. Specifically, it has been successfully utilized in an ionic liquids-based ultrasound-assisted extraction (ILUAE) method for extracting shikimic acid from conifer needles []. This method exhibited good recovery (99.37%–100.11%) and reproducibility (RSD, n = 6; 3.6%), making it a viable option for analytical procedures requiring shikimic acid quantification [].
Q2: How does the structure of this compound relate to its function in material science?
A2: The presence of the benzoyl group at position-1 of the imidazole ring in this compound appears to play a crucial role in the formation of nanosheet ZnO morphology []. This suggests a structure-directing role of this ionic liquid in material synthesis, influencing the final morphology and potentially impacting properties of the synthesized nanomaterials [].
Q3: Has this compound been explored for its potential in chiral synthesis?
A3: While not directly used in chiral synthesis, research indicates that this compound can be synthesized with high purity (98.4%) via anion exchange in methanol by reacting (R)-2-hydroxy-4-phenylbutyric acid potassium with this compound []. This suggests potential applications in developing chiral ionic liquids, which are valuable tools for enantioselective synthesis and chiral separations.
Q4: What is known about the molecular structure of this compound?
A4: The molecular structure of this compound consists of separate bromide anions and 1-benzyl-3-methylimidazolium cations. These ions are connected through short C—H⋯Br contacts within the crystal structure []. Understanding this structure can provide insights into its interactions with other molecules and its behavior in various chemical environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)
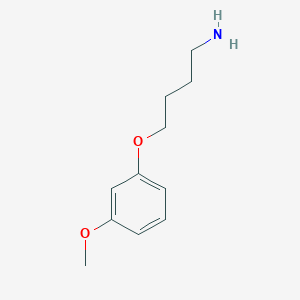
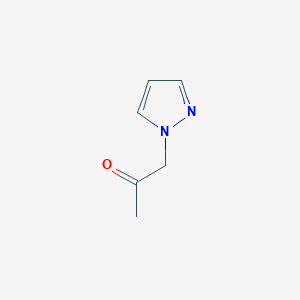
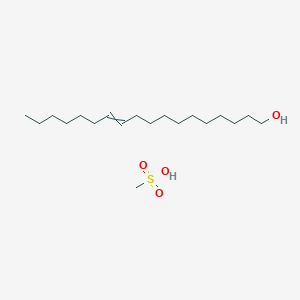
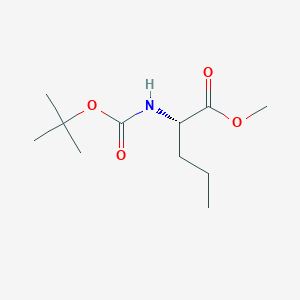
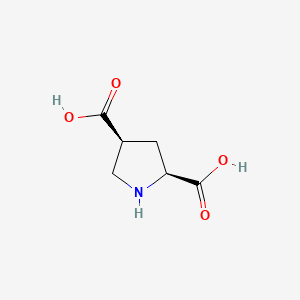
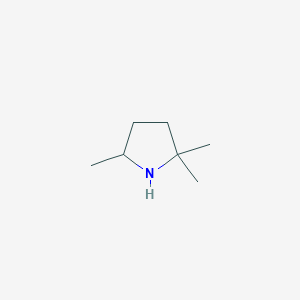
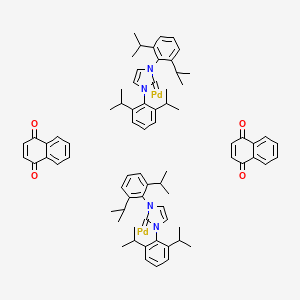
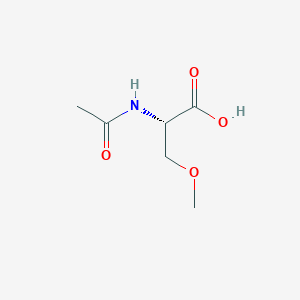
![[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B3148588.png)
